Species-Selective TAAR1 Agonism: Mouse vs. Human Potency Differential
The target compound exhibits a clear species-dependent potency profile at TAAR1, a feature not uniformly shared by all TAAR1 ligands. In a direct head-to-head comparison using identical assay conditions, the compound demonstrates a 7.3-fold higher potency for the mouse receptor (EC50 = 410 nM) compared to the human receptor (EC50 = 3000 nM) [1]. This contrasts with the endogenous ligand β-phenylethylamine (β-PEA), which shows less pronounced species divergence (rat EC50 ≈ 106 nM, human EC50 ≈ 120 nM) [2].
| Evidence Dimension | TAAR1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | Mouse TAAR1: 410 nM; Human TAAR1: 3000 nM |
| Comparator Or Baseline | β-phenylethylamine (β-PEA): Rat TAAR1 ≈ 106 nM; Human TAAR1 ≈ 120 nM |
| Quantified Difference | Target compound: 7.3-fold species difference; β-PEA: ≈1.1-fold species difference |
| Conditions | HEK293 cells expressing mouse or human TAAR1; cAMP accumulation measured by BRET assay after 20 min incubation [1] |
Why This Matters
This quantifiable species selectivity is essential for researchers validating translational TAAR1 models or investigating species-specific signaling pathways; generic TAAR1 agonists with flat species profiles cannot replicate this experimental variable.
- [1] BindingDB. BDBM50227975 (CHEMBL4087775): Agonist activity at mouse TAAR1 (EC50: 410 nM) and human TAAR1 (EC50: 3000 nM). Accessed 2026-04-17. View Source
- [2] Bunzow, J. R., et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology, 60(6), 1181-1188. View Source
